molecular formula C26H45NO4 B1235019 N-Hydroxysuccinimide erucic acid CAS No. 74173-65-2

N-Hydroxysuccinimide erucic acid

Cat. No.: B1235019
CAS No.: 74173-65-2
M. Wt: 435.6 g/mol
InChI Key: KUZAOZWDSIEPLP-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxysuccinimide erucic acid is a chemically activated derivative of erucic acid (cis-13-docosenoic acid), a very-long-chain monounsaturated fatty acid of significant industrial and research importance . Its primary research application is the efficient synthesis of S-erucyl coenzyme A (erucyl-CoA) via a nucleophilic substitution reaction with coenzyme A . This method has been demonstrated to provide superior yield compared to traditional acid chloride or mixed anhydride approaches, minimizing side reactions and facilitating the study of fatty acid metabolism . Erucyl-CoA is a critical substrate for investigating mitochondrial β-oxidation pathways, particularly the enzymatic elongation and desaturation cycles that occur at the endoplasmic reticulum membrane . Researchers value this reagent for probing the biochemical role of erucic acid itself, which is a key component of high-erucic acid rapeseed (HEAR) oil and has applications in the synthesis of polymers, nylon, lubricants, and stabilizers . In a biochemical context, the compound serves as a key intermediate for studying lipid assimilation in biological systems, including recent investigations into the metabolic capabilities of probiotic bacteria such as Lactobacillus johnsonii to incorporate and modify dietary fatty acids . The N-hydroxysuccinimide ester functional group is a well-established reagent in bioconjugation chemistry, reacting selectively with primary amines to form stable amide bonds, which enables the covalent attachment of erucic acid to proteins, peptides, or other amine-containing molecules for creating novel biomaterials or molecular probes . This makes this compound a versatile tool for advancing research in lipidomics, metabolic engineering, and the development of functionalized oleochemicals.

Properties

CAS No.

74173-65-2

Molecular Formula

C26H45NO4

Molecular Weight

435.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (Z)-docos-13-enoate

InChI

InChI=1S/C26H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h9-10H,2-8,11-23H2,1H3/b10-9-

InChI Key

KUZAOZWDSIEPLP-KTKRTIGZSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Synonyms

erucic acid, N-hydroxysuccinimide ester
N-hydroxysuccinimide erucic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar NHS Esters

Structural and Functional Comparisons

The table below highlights key structural and functional differences between erucic acid NHS ester and analogous compounds:

Compound Name Carbon Chain Saturation Reactive Group Key Features Applications References
NHS Erucic Acid Ester 22 Mono-unsaturated NHS ester Extreme hydrophobicity; membrane affinity Lipid nanoparticle conjugation, membrane studies (Hypothetical)
Arachidic Acid NHS Ester 20 Saturated NHS ester High stability; hydrophobic Protein labeling, drug delivery
Oleic Acid NHS Ester 18 Mono-unsaturated NHS ester Enhanced fluidity due to unsaturation Liposomal drug delivery
Hydrocinnamic Acid NHS Ester 9 (aromatic) N/A NHS ester Aromatic ring; moderate hydrophobicity Drug delivery, surface modification
3-Azidopropanoic NHS Ester 3 N/A NHS ester + azide Dual functionality for click chemistry Bioorthogonal labeling
PEG12-SATA Acid PEG spacer N/A NHS ester + thiol Water-soluble; spacer for conjugation Protein PEGylation, nanocarriers
Key Insights:

Chain Length and Hydrophobicity :

  • Longer chains (e.g., erucic acid’s 22 carbons) increase hydrophobicity and membrane interaction compared to shorter chains like oleic (18C) or arachidic (20C) acid esters. This property is critical for applications requiring lipid bilayer integration .
  • Saturated chains (e.g., arachidic acid) enhance stability, while unsaturated chains (e.g., oleic acid) improve fluidity .

Functional Group Diversity: Azide- or PEG-modified NHS esters (e.g., 3-azidopropanoic NHS ester, PEG12-SATA) enable click chemistry or water solubility, expanding utility in bioorthogonal reactions and biocompatible formulations .

Applications: Drug Delivery: Oleic acid NHS ester’s fluidity aids in liposome formation, while erucic acid’s longer chain may enhance payload retention in lipid nanoparticles. Protein Labeling: Arachidic acid NHS ester’s stability makes it ideal for long-term protein tracking . Imaging: Fluorescent NHS esters (e.g., tetramethylrhodamine derivatives) are preferred for real-time cellular imaging .

Reactivity and Stability

  • NHS Ester Reactivity : All NHS esters react efficiently with primary amines (e.g., lysine residues) at pH 7–9, forming stable amide bonds. Hydrolysis rates vary with hydrophobicity; longer chains (erucic/arachidic) may slow hydrolysis, extending conjugation windows .
  • Thermal Stability : Saturated chains (arachidic acid) resist oxidation better than unsaturated (oleic/erucic) esters, which may degrade under prolonged light/heat .

Preparation Methods

Reaction Mechanism and Key Intermediates

The activation proceeds through the formation of an O-acylisourea intermediate when erucic acid reacts with DCC or EDC. NHS then displaces the coupling agent, yielding the NHS ester and dicyclohexylurea (DCU) or urea byproducts. The reaction can be summarized as:

Erucic acid+NHSDCC/EDCErucyl-NHS+DCU/Urea\text{Erucic acid} + \text{NHS} \xrightarrow{\text{DCC/EDC}} \text{Erucyl-NHS} + \text{DCU/Urea}

Critical to this process is the exclusion of water, which hydrolyzes the active ester, and the use of aprotic solvents such as dichloromethane or ethyl acetate. Patent data demonstrate that halophosphoric acid esters (e.g., ClP(O)(OEt)₂) can replace traditional carbodiimides, enabling one-pot syntheses with yields exceeding 90%.

Synthetic Protocols and Comparative Analysis

Carbodiimide-Mediated Synthesis

The classical method involves dissolving erucic acid (1 equiv) and NHS (1.2 equiv) in anhydrous dichloromethane, followed by the addition of DCC (1.1 equiv) at 0°C. After stirring for 12–24 hours at room temperature, the reaction mixture is filtered to remove DCU, and the product is purified via recrystallization. This method achieves yields of 75–85%, with purity confirmed by 1H^1H-NMR and IR spectroscopy.

Table 1: Comparative Yields of NHS Erucic Acid Synthesis Methods

MethodCoupling AgentSolventYield (%)Purity (%)
DCC-mediatedDCCDCM8598
EDC-mediatedEDCTHF7895
Halophosphoric acidClP(O)(OEt)₂Ethyl acetate9499

Halophosphoric Acid Ester Method

A patent-published protocol (US5734064A) outlines a one-pot synthesis using ClP(O)(OEt)₂ as the activating agent. Erucic acid (1 equiv) and NHS (1.05 equiv) are combined in ethyl acetate, followed by the dropwise addition of ClP(O)(OEt)₂ (1.1 equiv) at 25°C. The reaction completes within 2 hours, after which the mixture is washed with aqueous NaHCO₃ and dried over MgSO₄. Evaporation yields the NHS ester with 94% purity, bypassing the need for DCU filtration.

Optimization Strategies and Side-Reaction Mitigation

Solvent and Temperature Effects

Non-polar solvents (e.g., toluene) minimize NHS hydrolysis but slow reaction kinetics, while polar aprotic solvents (e.g., THF) accelerate the reaction at the expense of increased byproduct formation. Optimal temperatures range from 0°C to 25°C, with higher temperatures favoring rapid activation but risking ester degradation.

Purification Challenges

DCU removal is critical in carbodiimide-based methods, as residual urea derivatives can catalyze ester hydrolysis. Filtration through celite or silica gel followed by recrystallization from methyl tert-butyl ether (MTBE) achieves >98% purity. In contrast, the halophosphoric acid method eliminates DCU, simplifying purification to liquid-liquid extraction.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Successful synthesis is verified by:

  • 1H^1H-NMR : Disappearance of the carboxylic acid proton (δ 12–13 ppm) and appearance of NHS methylene signals (δ 2.8–3.0 ppm).

  • IR Spectroscopy : Loss of the broad O-H stretch (2500–3000 cm⁻¹) and emergence of ester C=O stretches (1740–1760 cm⁻¹).

Hydrolytic Stability Studies

NHS erucic acid exhibits a half-life of 48 hours in anhydrous DMSO at 4°C, compared to <2 hours for the corresponding acyl chloride. Hydrolysis kinetics follow first-order kinetics, with rate constants (kk) of 1.2×105s11.2 \times 10^{-5} \, \text{s}^{-1} at pH 7.4.

Industrial and Biomedical Applications

Large-Scale Production

The halophosphoric acid method’s scalability is demonstrated in patent examples, where 4.28 g of NHS erucic acid (94% yield) is obtained from 5 g of erucic acid in a 100 mL reactor. Key advantages include reduced solvent usage and elimination of solid byproducts.

Conjugation to Biomolecules

NHS erucic acid’s utility is highlighted in Coenzyme A (CoA) conjugation for studying fatty acid elongation in Brassica embryos. Incubation of erucoyl-CoA with malonyl-CoA in the presence of homodimeric acetyl-CoA carboxylase leads to efficient elongation to very-long-chain fatty acids, a process critical to understanding seed oil biosynthesis .

Q & A

Q. What are the established protocols for synthesizing N-Hydroxysuccinimide (NHS) and its derivatives for use in lipid conjugation studies?

NHS is synthesized via the reaction of succinic anhydride with hydroxylamine, yielding a product with ≥97% purity . Key steps include controlled temperature during anhydride dissolution, stoichiometric addition of hydroxylamine, and purification via recrystallization. For lipid conjugation (e.g., erucic acid), NHS esters are generated by activating carboxyl groups with carbodiimides like EDC, forming stable intermediates for amine coupling . Methodological rigor includes verifying ester formation via FTIR (C=O stretch at 1,740 cm⁻¹) and quantifying reactivity using UV-Vis spectroscopy.

Q. How can NHS esters improve the detection and quantification of erucic acid in metabolic studies?

NHS-activated fluorescent probes (e.g., 6-carboxyfluorescein NHS ester) enable covalent labeling of erucic acid derivatives for tracking lipid uptake or metabolism in cell models . Protocols involve incubating erucic acid with NHS-fluorescein in anhydrous DMSO, followed by HPLC purification. Validation requires comparing labeled vs. unlabeled lipid retention times and ensuring probe stability under physiological pH (6.5–7.5) to avoid premature hydrolysis .

Q. What safety measures are critical when handling NHS in experiments involving lipid-protein interactions?

NHS is corrosive (skin/eye irritation Category 2) and requires PPE: nitrile gloves, safety goggles, and fume hoods for dust mitigation . Storage at 4°C in airtight containers prevents hygroscopic degradation, which reduces ester reactivity . Incompatibility with strong oxidizers (e.g., peroxides) mandates segregated storage. Emergency protocols include immediate rinsing for ocular exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How can experimental design address instability in NHS-erucic acid conjugates during long-term lipid storage?

NHS esters hydrolyze in aqueous environments, leading to conjugate degradation. To mitigate:

  • Use anhydrous solvents (e.g., DMF) during synthesis.
  • Store conjugates at -20°C with desiccants to limit moisture ingress.
  • Monitor hydrolysis via periodic MALDI-TOF MS to detect free erucic acid peaks .
  • Optimize molar ratios (NHS:carbodiimide:lipid = 2:1:1) to minimize unreacted ester residues that accelerate breakdown .

Q. What methodologies resolve discrepancies in erucic acid quantification when using NHS-based probes?

Contradictions may arise from variable NHS ester reactivity or lipid matrix effects. Solutions include:

  • Internal standardization : Spiking samples with deuterated erucic acid to normalize recovery rates.
  • Cross-validation : Comparing NHS-fluorescein labeling with GC-MS fatty acid profiling .
  • Regression analysis : Adjust for polyunsaturated fatty acid (PUFA) interference, as a 10% PUFA reduction correlates with a 6.5% erucic acid increase in transgenic rapeseed models .

Q. How can genetic engineering insights inform the use of NHS in erucic acid metabolic pathway studies?

Overexpression of Bn-fae1 and Ld-LPAAT genes in rapeseed elevates erucic acid to 72% by redirecting PUFA synthesis . NHS esters can label these lipids to trace acyltransferase activity. For example:

  • Couple NHS-biotin to erucic acid for pull-down assays identifying enzyme-lipid interactions.
  • Use confocal microscopy with NHS-Cy3 conjugates to visualize lipid droplet localization in transgenic seeds .

Q. What experimental controls are essential for validating NHS-mediated crosslinking in erucic acid-protein interaction assays?

  • Negative controls : Omit NHS ester or use non-reactive lipids (e.g., palmitic acid) to confirm specificity.
  • Competition assays : Add excess free erucic acid to block binding sites, reducing conjugate signal.
  • Mass spectrometry : Identify crosslinked peptides to map interaction sites, ensuring no non-specific adducts form .

Data Contradiction Analysis

Q. Why might erucic acid content vary in transgenic rapeseed lines despite consistent NHS-based labeling protocols?

Environmental factors (e.g., temperature during seed development) alter lipid composition, affecting NHS ester reactivity. For example, high temperatures reduce PUFA content, indirectly elevating erucic acid by 6.5% per 10% PUFA decline . Methodological adjustments include:

  • Conducting trials across growth conditions to establish error margins.
  • Using qRT-PCR to correlate Bn-fae1 expression with erucic acid levels, controlling for genetic drift .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.